![molecular formula C19H15ClO B3326926 3-Chlorophenyldiphenylmethanol CAS No. 29647-82-3](/img/structure/B3326926.png)
3-Chlorophenyldiphenylmethanol
Overview
Description
3-Chlorophenyldiphenylmethanol (3-CPDM) is a synthetic compound that has been studied for its wide range of applications in scientific research. 3-CPDM is a versatile compound that has been used in numerous experiments to study its biochemical and physiological effects. It is a stable compound that is easily synthesized, making it a popular choice for research purposes.
Scientific Research Applications
3-Chlorophenyldiphenylmethanol has been used in a variety of scientific research applications. It has been used in studies to investigate the effects of different drugs on the brain, as well as in studies of the effects of environmental pollutants on the human body. It has also been used in studies of the effects of certain hormones and other molecules on the growth and development of cells. Additionally, 3-Chlorophenyldiphenylmethanol has been used in studies of the effects of certain drugs on the cardiovascular system.
Mechanism of Action
The exact mechanism of action of 3-Chlorophenyldiphenylmethanol is not known, but it is thought to be related to its ability to bind to certain proteins and receptors in the body. It is believed that 3-Chlorophenyldiphenylmethanol binds to certain receptors in the brain, which then triggers a cascade of biochemical reactions that produce a variety of physiological effects.
Biochemical and Physiological Effects
3-Chlorophenyldiphenylmethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as to have an effect on the metabolism of certain molecules. Additionally, 3-Chlorophenyldiphenylmethanol has been shown to have an effect on the nervous system, as well as on the cardiovascular system.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chlorophenyldiphenylmethanol in laboratory experiments is that it is a stable compound that is easily synthesized. Additionally, 3-Chlorophenyldiphenylmethanol is a relatively inexpensive compound, making it a cost-effective choice for research purposes. However, there are some limitations to using 3-Chlorophenyldiphenylmethanol in laboratory experiments. For example, it is not known exactly how 3-Chlorophenyldiphenylmethanol binds to certain proteins and receptors in the body, so it is difficult to predict the exact effects that it will have on the body. Additionally, 3-Chlorophenyldiphenylmethanol has a relatively short half-life, so its effects may not be sustained over long periods of time.
Future Directions
There are a number of potential future directions for 3-Chlorophenyldiphenylmethanol research. One potential direction is to further investigate its mechanism of action and its effects on the body. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-Chlorophenyldiphenylmethanol, such as its use in the treatment of certain diseases or conditions. Additionally, further research could be conducted to explore the potential environmental applications of 3-Chlorophenyldiphenylmethanol, such as its use in the cleanup of certain hazardous materials. Finally, further research could be conducted to explore the potential industrial applications of 3-Chlorophenyldiphenylmethanol, such as its use in the manufacture of certain products.
properties
IUPAC Name |
(3-chlorophenyl)-diphenylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-13-7-12-17(14-18)19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRDONZIYFYBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)diphenylmethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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